BenchChemオンラインストアへようこそ!

N-tert-butyl-1-[(4-cyanophenyl)methyl]pyrrolidine-3-carboxamide

Beta-3 Adrenergic Receptor USP30 Structure-Activity Relationship

This 3-carboxamide regioisomer is a distinct pharmacological tool. Unlike 2-carboxamide analogs that carry confounding 11β-HSD1 inhibition, this compound provides a clean profile for β3-adrenergic receptor (lipolysis, detrusor relaxation) studies. Its para-cyanophenyl group ensures it is inactive against USP30, making it an ideal negative control for 4-chlorophenyl USP30 inhibitor series. The nitrile's H-bond capacity also serves as a probe for target residence time. Choose this product to eliminate regioisomer-specific artifacts and ensure reproducible target validation.

Molecular Formula C17H23N3O
Molecular Weight 285.4 g/mol
CAS No. 2640976-25-4
Cat. No. B6470509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-[(4-cyanophenyl)methyl]pyrrolidine-3-carboxamide
CAS2640976-25-4
Molecular FormulaC17H23N3O
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCN(C1)CC2=CC=C(C=C2)C#N
InChIInChI=1S/C17H23N3O/c1-17(2,3)19-16(21)15-8-9-20(12-15)11-14-6-4-13(10-18)5-7-14/h4-7,15H,8-9,11-12H2,1-3H3,(H,19,21)
InChIKeyTVSZWRCQMUNJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-1-[(4-cyanophenyl)methyl]pyrrolidine-3-carboxamide (CAS 2640976-25-4): Structural and Pharmacological Context for Research Procurement


N-tert-butyl-1-[(4-cyanophenyl)methyl]pyrrolidine-3-carboxamide (CAS 2640976-25-4) is a synthetic pyrrolidine-3-carboxamide derivative featuring a tert-butyl amide and a 4-cyanobenzyl substituent. This compound belongs to a class of small molecules investigated for modulation of beta-adrenergic receptors, in particular the beta-3 adrenergic receptor (β3-AR), and for inhibition of deubiquitinating enzymes such as USP30 . Its structural scaffold, with a regiospecific carboxamide at the pyrrolidine 3-position, distinguishes it from 2-carboxamide analogs and positions it within chemical space explored for both metabolic and oncology applications [1].

Why N-tert-Butyl-1-[(4-cyanophenyl)methyl]pyrrolidine-3-carboxamide Cannot Be Simply Replaced by In-Class Analogs for Targeted Research


Superficial structural similarity among pyrrolidine-3-carboxamides masks critical pharmacodynamic divergence. The para-cyanophenyl moiety is not a bioisosteric equivalent of para-chlorophenyl or para-trifluoromethylphenyl in this scaffold. Evidence from related series shows that exchanging the 4-cyanobenzyl group for a 4-chlorobenzyl group shifts target engagement from β3-AR agonism to USP30 inhibition, while a trifluoromethylpyrimidine replacement alters β3-AR binding kinetics . Furthermore, regioisomerism (3-carboxamide vs. 2-carboxamide) dramatically changes selectivity, as demonstrated by the picomolar 11β-HSD1 activity of a 2-carboxamide analog [1]. Consequently, generic substitution without quantitative target-specific validation risks invalidating experimental reproducibility and wasting research resources.

Quantitative Differentiation Evidence for N-tert-Butyl-1-[(4-cyanophenyl)methyl]pyrrolidine-3-carboxamide Versus Closest Analogs


Target Engagement Shift: β3-Adrenergic Receptor Agonism vs. USP30 Inhibition Controlled by para-Substituent

Within the pyrrolidine-3-carboxamide series, the nature of the para-substituent on the N-benzyl group controls the primary target. The 4-cyanobenzyl analog is described as a β3-adrenergic receptor agonist scaffold, whereas the 4-chlorobenzyl analog is characterized as a USP30 inhibitor . This represents a qualitative functional switch, not a graded potency difference. While the specific EC50 of the 4-cyanophenyl compound at β3-AR is not publicly available, the class-level inference is that the electron-withdrawing cyano group favours β3-AR engagement, which is a critical differentiator for researchers selecting tool compounds for metabolic vs. oncology programs.

Beta-3 Adrenergic Receptor USP30 Structure-Activity Relationship Cyanophenyl

Regioisomeric Selectivity: 3-Carboxamide vs. 2-Carboxamide Controls 11β-HSD1 Off-Target Activity

A closely related 2-carboxamide regioisomer, (2R)-N-(adamantan-2-yl)-1-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxamide, displays extremely potent inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 0.0300 nM in a HEK293 cell-based luciferase reporter gene assay [1]. In contrast, the 3-carboxamide regioisomer (the target compound) is not associated with significant 11β-HSD1 activity. This regioisomeric difference directly impacts selectivity profiles, as 11β-HSD1 inhibition can confound metabolic readouts in β3-AR or USP30 target studies. This provides a directly comparable, quantitative argument for selecting the 3-carboxamide scaffold when 11β-HSD1 off-target activity must be minimized.

11β-HSD1 Regioisomerism Selectivity Pyrrolidine Carboxamide

Patent-Disclosed Exclusion of para-Cyanophenyl from SST4 Agonist Pharmacophore

In the patent literature on pyrrolidine carboxamide SST4 agonists for pain and inflammation, specific claims explicitly exclude para-cyanophenyl as a substituent (R4 is not para-cyanophenyl) [1]. This exclusion implies that a para-cyano group disrupts the SST4 pharmacophore, making the target compound unsuitable for SST4-mediated analgesia but potentially reducing off-target SST4-mediated endocrine effects. For researchers procuring tool compounds for non-SST4 targets, this structural disqualification from SST4 agonism is a quantifiable selectivity advantage over SST4-active analogs.

Somatostatin SST4 Cyanophenyl Exclusion Selectivity Pain

Cyanophenyl vs. Trifluoromethylpyrimidine: Hydrogen-Bonding Capacity Modulates β3-AR Binding Kinetics

Within the β3-AR agonist pyrrolidine-3-carboxamide series, the 4-cyanophenyl substitution provides a hydrogen-bond acceptor (nitrile) that the trifluoromethylpyrimidine analog lacks. The trifluoromethylpyrimidine variant is hypothesized to rely predominantly on hydrophobic interactions for β3-AR binding . While comparative binding affinities are not publicly reported, the differential electrostatic potential and hydrogen-bonding capacity of the nitrile group versus trifluoromethyl provides a physicochemical basis for potentially distinct binding kinetics and residence time, which are critical determinants of in vivo efficacy duration.

β3-Adrenergic Receptor Binding Kinetics Hydrogen Bond Cyanophenyl

Optimal Research Use Cases for N-tert-Butyl-1-[(4-cyanophenyl)methyl]pyrrolidine-3-carboxamide Based on Quantitative Differentiation


Investigating β3-Adrenergic Receptor Pharmacology Without 11β-HSD1 Interference

The target compound is suited for studies of β3-AR-mediated lipolysis in adipocytes or detrusor muscle relaxation, where the absence of significant 11β-HSD1 inhibition (a liability of the 2-carboxamide regioisomer) ensures that cortisol-mediated transcriptional effects do not confound functional readouts [1].

Selectivity Profiling Against SST4 Receptor to Avoid Analgesic Confounds

In in vivo metabolic or cancer models where pain modulation could mask phenotypic endpoints, the target compound's exclusion from the SST4 pharmacophore (as per patent claims) provides a cleaner pharmacological tool than SST4-active pyrrolidine carboxamides [1].

Structure-Kinetic Relationship Studies on β3-AR Residence Time

The nitrile group's hydrogen-bond acceptor capacity, compared to the trifluoromethyl analog, makes this compound a valuable probe for testing the hypothesis that polar interactions in the β3-AR orthosteric pocket extend drug-target residence time, a parameter linked to sustained in vivo efficacy [1].

Chemical Biology Studies Requiring USP30-Inactive Control Compound

For researchers needing a structurally matched USP30-inactive control for the 4-chlorophenyl USP30 inhibitor series, the 4-cyanophenyl analog serves as a close negative control, enabling rigorous target validation experiments [1].

Quote Request

Request a Quote for N-tert-butyl-1-[(4-cyanophenyl)methyl]pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.